N-ethyl-4-methoxy-3-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-11-15(12,13)9-5-6-10(14-3)8(2)7-9/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFYZYYFAFHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Ethyl 4 Methoxy 3 Methylbenzenesulfonamide
Precursor Synthesis and Derivatization Strategies
The construction of N-ethyl-4-methoxy-3-methylbenzenesulfonamide relies on the availability of two key precursors: the electrophilic sulfur-containing component, 4-methoxy-3-methylbenzenesulfonyl chloride, and the nucleophilic amine component, ethylamine (B1201723).
The primary intermediate required is 4-methoxy-3-methylbenzenesulfonyl chloride. Its synthesis starts from commercially available materials, and the most direct method is the chlorosulfonation of 2-methylanisole (B146520) (3-methyl-1-methoxybenzene).
Chlorosulfonation is a well-established method for introducing a sulfonyl chloride group (-SO₂Cl) onto an aromatic ring. The reaction typically involves treating the aromatic substrate with chlorosulfonic acid. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are ortho-, para-directing. In the case of 2-methylanisole, the bulky nature of the substituents and electronic effects guide the incoming chlorosulfonyl group to the position para to the methoxy group, yielding the desired 4-methoxy-3-methylbenzenesulfonyl chloride.
Alternative methods for preparing benzenesulfonyl chlorides include the reaction of sulfonic acids or their salts with chlorinating agents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org However, the direct chlorosulfonation of the corresponding benzene (B151609) derivative is often more efficient for laboratory and industrial-scale preparations. orgsyn.org The reaction conditions, such as temperature and stoichiometry, must be carefully controlled to minimize the formation of byproducts, such as diphenyl sulfones. orgsyn.org
| Starting Material | Reagent(s) | General Conditions | Key Considerations |
|---|---|---|---|
| 2-Methylanisole | Chlorosulfonic Acid (ClSO₃H) | Low temperature (0-25°C) to control exothermicity, followed by stirring. | Direct, efficient route. Stoichiometry must be controlled to avoid disubstitution or side reactions. orgsyn.org |
| 4-methoxy-3-methylbenzenesulfonic acid | Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃) | Heating the mixture. | Two-step process if the sulfonic acid is prepared separately. orgsyn.org |
| 4-Methylbenzenesulfonyl chloride | Chlorine (Cl₂), Catalyst (e.g., FeCl₃, Iodine) | Heating (e.g., 70-80°C) while bubbling chlorine gas. google.com | This route would involve subsequent methoxylation, which is less direct for this specific isomer. |
Ethylamine (ethanamine) is a primary amine that serves as the nucleophile in the sulfonamide bond formation. It is a readily available industrial chemical, produced on a large scale. wikipedia.org The most common industrial synthesis involves the reaction of ethanol (B145695) with ammonia (B1221849) in the presence of an oxide catalyst at high temperatures. This process coproduces diethylamine (B46881) and triethylamine. wikipedia.org
For laboratory-scale synthesis, several methods are available:
Reductive Amination: Acetaldehyde can be treated with ammonia in the presence of a reducing agent (e.g., H₂ with a metal catalyst, or sodium cyanoborohydride) to form ethylamine. libretexts.org
Hofmann Rearrangement: Propanamide can be treated with bromine or chlorine in a strong sodium hydroxide (B78521) solution to yield ethylamine. libretexts.org
Gabriel Synthesis: This method involves reacting potassium phthalimide (B116566) with a haloethane (like bromoethane) followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org
Reduction of Nitrogen-Containing Functional Groups: The reduction of acetonitrile, acetamide, or nitroethane using powerful reducing agents like lithium aluminum hydride (LiAlH₄) also yields ethylamine. wikipedia.orglibretexts.org
The choice of method depends on the scale, available starting materials, and required purity. For the synthesis of this compound, commercially sourced ethylamine is typically used due to its low cost and high availability.
Alternative Synthetic Routes and Transformations
While the reaction between a sulfonyl chloride and an amine is a classic method for sulfonamide synthesis, several alternative strategies can be employed, particularly for creating structural diversity or overcoming substrate limitations. wikipedia.org These methods include reductive amination for introducing the N-ethyl group, and various nucleophilic substitution and coupling reactions to form the core aryl-sulfonamide bond. Furthermore, the existing functional groups on the molecule can be chemically transformed to create derivatives.
Reductive amination serves as a powerful tool for the N-alkylation of primary sulfonamides. researchgate.net This methodology can be particularly useful for introducing the ethyl group onto a pre-existing 4-methoxy-3-methylbenzenesulfonamide (B1347547) core. The reaction typically proceeds via the condensation of the primary sulfonamide with an aldehyde (in this case, acetaldehyde) to form an N-sulfonylimine intermediate. This intermediate is then reduced in situ to the desired N-alkylated sulfonamide.
Recent advancements have demonstrated that this transformation can be catalyzed by various transition metals, such as zirconium, under mild conditions. acs.org For instance, a zirconium-catalyzed reductive sulfonamidation of amides has been developed, showcasing the utility of early, earth-abundant metals in driving such reactions. acs.org Another approach involves the use of ruthenium catalysts in a "borrowing hydrogen" methodology, where an alcohol can be used as the alkylating agent. researchgate.net
Table 1: Reductive Amination Conditions for Sulfonamide Alkylation
| Catalyst System | Alkylating Agent | Reductant | Key Features |
| Zirconium-based catalysts | Amides | Hydrosilane | Mild conditions, site-selective monoalkylation. acs.org |
| Ruthenium-based catalysts | Alcohols | "Borrowing Hydrogen" | Green alkylating agents, good functional group tolerance. researchgate.netorganic-chemistry.org |
| Nickel-catalyzed asymmetric amination | Ketones/Aldehydes | Formic acid | Provides access to chiral sulfonamides. researchgate.net |
The formation of the aryl-nitrogen bond in N-aryl sulfonamides can be achieved through modern cross-coupling reactions, which are often more versatile than classical methods.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction can couple aryl halides or sulfonates with amines. nih.govacs.org In the context of synthesizing the target molecule, one could envision coupling 4-methoxy-3-methylaniline (B90814) with an ethylsulfamoyl chloride derivative or, more commonly, coupling an aryl halide like 4-bromo-1-methoxy-2-methylbenzene with ethylsulfonamide in the presence of a suitable palladium catalyst and ligand. semanticscholar.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl electrophiles, often under milder conditions than previously possible. acs.orgresearchgate.netresearchgate.netnih.gov
The Ullmann condensation is a copper-catalyzed reaction that represents an older, yet still relevant, method for forming C-N bonds. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. This reaction could be used to couple an aryl halide with a sulfonamide. For instance, the synthesis of sulfilimines via an Ullmann-type coupling of sulfenamides with aryl iodides has been reported, showcasing the utility of copper catalysis in forming sulfur-nitrogen containing compounds. researchgate.netnih.govresearchgate.netacs.org
Table 2: Comparison of Coupling Reactions for Sulfonamide Synthesis
| Reaction | Catalyst | Coupling Partners | Typical Conditions |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halides/sulfonates + Amines/Sulfonamides | Base, inert solvent, moderate temperatures. wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Copper (metal or salts) | Aryl halides + Amines/Sulfonamides | High temperatures, polar solvents (classic); milder with modern catalysts. wikipedia.org |
The peripheral functional groups on this compound, namely the methyl group, can be subjected to oxidation reactions to introduce further functionality. The sulfonamide group itself can also undergo reduction.
Oxidation of the Methyl Group: The methyl group attached to the benzene ring is susceptible to oxidation to a carboxylic acid. organic-chemistry.orggoogle.com This transformation can be achieved using strong oxidizing agents. For instance, molecular oxygen in the presence of catalytic hydrobromic acid under photoirradiation can oxidize a methyl group on an aromatic nucleus to the corresponding carboxylic acid. organic-chemistry.org Such a transformation would yield N-ethyl-2-carboxy-4-methoxybenzenesulfonamide, a derivative with a new functional handle for further chemical modifications.
Reduction of the Sulfonamide Group: The sulfonamide functional group is generally robust; however, it can be reductively cleaved under certain conditions. strath.ac.uk This reaction is challenging due to the stability of the S-N bond. Methods for the reductive cleavage of sulfonamides often employ aggressive reducing agents like alkali metals (e.g., lithium in liquid ammonia). strath.ac.ukyoutube.com The products of such a reaction would be ethylamine and 4-methoxy-3-methylbenzenesulfinic acid or a further reduced sulfur species. This transformation is typically used for the deprotection of amines rather than as a synthetic route to new derivatives in this context.
Purification and Isolation Techniques
The purification of this compound is crucial to obtain a product of high purity. The most common methods employed are chromatographic separation and recrystallization.
Silica (B1680970) Gel Chromatography: Column chromatography using silica gel is a standard and effective method for the purification of sulfonamides from reaction mixtures. epa.gov Silica gel, a polar stationary phase, allows for the separation of compounds based on their polarity. A solvent system of appropriate polarity, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used as the mobile phase. The desired compound is eluted from the column, and fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
For sulfonamides, which are often crystalline solids, finding a suitable solvent or solvent mixture is key to obtaining high-purity crystals. wikipedia.org The process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. The purified crystals are then collected by filtration.
Advanced Structural Elucidation and Solid State Analysis of N Ethyl 4 Methoxy 3 Methylbenzenesulfonamide
Single Crystal X-ray Diffraction Studies
Experimental single-crystal X-ray diffraction data for the title compound is not available in the reviewed literature. The following subsections outline the type of information that would be derived from such a study.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A single-crystal X-ray diffraction experiment would determine the fundamental crystallographic parameters of N-ethyl-4-methoxy-3-methylbenzenesulfonamide. This includes identifying its crystal system (e.g., monoclinic, triclinic, orthorhombic), the specific space group that describes the symmetry of the crystal lattice, and the precise dimensions of the unit cell (a, b, c, α, β, γ). For example, the related compound N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide was found to crystallize in a triclinic system with the space group P-1. nih.gov Such data is foundational for any detailed structural analysis.
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (e.g., N—H⋯O, C—H⋯O)
The packing of molecules within the crystal is governed by intermolecular forces. In sulfonamides, hydrogen bonds, particularly between the sulfonamide N-H group and an oxygen atom (from a sulfonyl or methoxy (B1213986) group), are common. nih.govmdpi.com Weaker C—H⋯O interactions also frequently contribute to the stability of the crystal packing. researchgate.net A detailed analysis would identify the specific atoms involved, the geometry of these bonds (distances and angles), and how they connect molecules into larger networks, such as chains or sheets. nih.govmdpi.com
Characterization of Aromatic π-π Stacking Interactions
In aromatic compounds, π-π stacking is a significant non-covalent interaction that influences crystal packing. This involves the interaction between the electron clouds of adjacent benzene (B151609) rings. An analysis would determine the presence of such interactions by measuring the centroid-to-centroid distance and the slip angle between parallel or offset aromatic rings. A centroid-centroid separation of approximately 3.8 Å has been observed in a similar sulfonamide structure, indicating π-π interactions. nih.gov
Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Forms
No studies utilizing Powder X-ray Diffraction (PXRD) for this compound were found. PXRD is a primary technique used to investigate polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. A PXRD study would involve analyzing the diffraction pattern of a powdered sample to identify its crystalline phase. By performing this analysis under various crystallization conditions and temperatures, different polymorphic forms could be identified and characterized.
Lack of Specific Data Prevents Detailed Structural Analysis of this compound
A thorough investigation into the conformational and stereochemical properties of this compound has been hindered by a lack of publicly available, specific scientific data. While the identity of the compound is confirmed through chemical databases, detailed experimental or computational structural studies appear to be absent from the current scientific literature.
Efforts to locate crystallographic data, such as X-ray diffraction studies, which would provide definitive information on the solid-state conformation, bond lengths, and bond angles of the molecule, were unsuccessful. Similarly, searches for computational chemistry studies, like those employing Density Functional Theory (DFT), that could predict the stable conformers and associated geometric parameters, yielded no specific results for this compound.
Although general principles of sulfonamide chemistry and data from structurally related compounds can offer a broad understanding of expected conformations, this information is not sufficient to generate the detailed and scientifically accurate analysis, including specific data tables for bond angles and dihedral angles, as requested. The presence and interaction of the ethyl, methoxy, and methyl substituents on the benzenesulfonamide (B165840) core would introduce unique conformational possibilities that cannot be accurately described without specific empirical or theoretical data for this exact molecule.
Due to the absence of this critical information, it is not possible to construct the requested article on the "" with the required level of scientific rigor and detail. The generation of data tables and a thorough discussion of conformational analysis and stereochemical considerations would be speculative and would not meet the standards of scientific accuracy. Further experimental research or computational modeling specifically targeting this compound is required to elucidate its precise structural characteristics.
Spectroscopic Data for this compound Not Available in Publicly Accessible Literature
A thorough review of scientific databases and literature has revealed a lack of publicly available, detailed spectroscopic characterization data for the chemical compound this compound. As a result, it is not possible to provide a comprehensive analysis of its spectroscopic properties as requested.
The specific experimental data required to populate the detailed sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) and Raman Spectroscopy—including ¹H and ¹³C NMR chemical shift assignments, coupling constants, two-dimensional NMR correlations, solvent effects, and characteristic vibrational modes—could not be located for this particular compound.
While spectroscopic data for structurally related sulfonamides are available, the strict requirement to focus solely on this compound prevents the use of analogous data, which would not be scientifically accurate for this specific molecule. The creation of the requested detailed analysis and data tables is contingent on the availability of experimental spectra for the compound .
Spectroscopic Characterization Techniques for N Ethyl 4 Methoxy 3 Methylbenzenesulfonamide
Infrared (IR) and Raman Spectroscopy
Analysis of Hydrogen Bonding Effects on Vibrational Frequencies
Hydrogen bonding plays a significant role in the vibrational spectra of sulfonamides. The N-H and S=O groups in N-ethyl-4-methoxy-3-methylbenzenesulfonamide are capable of participating in intermolecular hydrogen bonds. These interactions would cause noticeable shifts in the vibrational frequencies of the involved functional groups, particularly the N-H stretching and bending vibrations, as well as the symmetric and asymmetric stretching frequencies of the sulfonyl (SO2) group.
In a hypothetical analysis, one would expect to observe a broadening and shifting to lower wavenumbers (red shift) of the N-H stretching band in the infrared (IR) spectrum when the compound is in a solid state or a concentrated solution, compared to a dilute solution in a non-polar solvent. This is due to the weakening of the N-H bond as it engages in hydrogen bonding with an acceptor atom, such as a sulfonyl oxygen of a neighboring molecule. Similarly, the stretching frequencies of the SO2 group would be affected. Computational studies, such as those using Density Functional Theory (DFT), could theoretically model these effects by comparing the calculated vibrational frequencies of an isolated molecule versus a dimer or a larger cluster of molecules interacting through hydrogen bonds.
Table 1: Hypothetical Vibrational Frequency Shifts due to Hydrogen Bonding
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Non-bonded) | Expected Shift with H-Bonding |
| N-H Stretch | 3350 - 3450 | Shift to lower frequency (Red Shift) |
| S=O Asymmetric Stretch | 1330 - 1370 | Shift to lower frequency |
| S=O Symmetric Stretch | 1150 - 1180 | Shift to lower frequency |
Note: This table is illustrative and not based on experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C10H15NO3S), the exact mass can be calculated and would be compared against the experimentally determined value to confirm its identity.
The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. Under electron ionization (EI), the molecule would ionize and break apart in a predictable manner. Key fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bond and the S-C (aryl) bond.
Common fragmentation patterns for related benzenesulfonamides include:
Loss of the ethyl group: Cleavage of the N-C bond could lead to the loss of an ethyl radical (•CH2CH3).
Cleavage of the S-N bond: This would generate ions corresponding to the benzenesulfonyl moiety and the ethylamine (B1201723) fragment.
Loss of SO2: A common fragmentation pathway for sulfonyl compounds.
Formation of a tropylium-like ion: Rearrangements of the substituted benzene (B151609) ring could occur.
Table 2: Predicted Major Fragments in HRMS
| m/z (Predicted) | Possible Fragment Identity |
| 185.05 | [M - C2H4]+• |
| 170.03 | [M - C2H5N]+• |
| 155.03 | [M - SO2]+• |
| 91.05 | [C7H7]+ (Tropylium ion) |
Note: This table contains predicted fragments based on the general fragmentation of benzenesulfonamides and is not based on experimental data for the specific title compound.
Other Advanced Spectroscopic Methods (e.g., UV-Vis for electronic transitions, if relevant to structure-property studies)
UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the methoxy (B1213986) group (an auxochrome) and the sulfonylamide group would influence the wavelength of maximum absorption (λmax).
The electronic spectrum would be expected to show absorptions characteristic of a substituted benzene ring, typically involving π → π* transitions. The exact position and intensity of these absorption bands are sensitive to the substitution pattern and the solvent used for the analysis. For similar aromatic sulfonamides, absorption maxima are often observed in the UV region. Structure-property studies could involve synthesizing related compounds with different substituents on the aromatic ring or on the nitrogen atom and observing the resulting shifts in the UV-Vis spectrum to understand the electronic effects of these modifications.
Table 3: Expected Electronic Transitions
| Transition Type | Chromophore | Expected Absorption Region |
| π → π | Substituted Benzene Ring | ~220-280 nm |
| n → π | Sulfonyl Group / Methoxy Group | May be observed, often weaker |
Note: The absorption regions are estimates based on general principles for aromatic compounds and are not specific experimental data for this compound.
Theoretical and Computational Studies of N Ethyl 4 Methoxy 3 Methylbenzenesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in a gaseous phase, free from solvent or matrix effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the electronic landscape of molecules like N-ethyl-4-methoxy-3-methylbenzenesulfonamide.
Electronic Structure and Reactivity: The electronic properties of a molecule govern its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. nih.gov These calculations reveal how the electron density is distributed across the molecule, identifying electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack.
Interactive Table: Representative DFT-Calculated Reactivity Descriptors for a Sulfonamide Core Use the filter to select a specific descriptor.
While DFT is highly effective, Hartree-Fock (HF) and post-HF methods provide alternative, and often more systematically improvable, approaches. HF is a foundational ab initio method that does not include electron correlation, which can be important for accurate energy predictions.
Post-HF methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF method to include electron correlation. These methods are computationally more demanding but can provide more accurate energetic properties. For sulfonamides, MP2 calculations have been used to determine the relative energies of different conformers, confirming or refining the results obtained from DFT. kcl.ac.uk These studies are crucial for understanding the molecule's flexibility and the energy barriers between different rotational states. kcl.ac.uk
The accuracy of any quantum chemical calculation is directly tied to the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. uomustansiriyah.edu.iqyoutube.com For molecules containing second-row elements like sulfur, the choice of basis set is particularly important.
Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed for sulfonamides. nih.gov The inclusion of polarization functions (d,p) is essential for accurately describing the tetrahedral geometry around the sulfur atom. researchgate.net Diffuse functions (+) are added to better represent the electron distribution of anions or lone pairs. Correlation-consistent basis sets, like cc-pVDZ or aug-cc-pVTZ, offer a systematic way to improve accuracy by increasing the size of the basis set. researchgate.net Convergence studies are performed by systematically increasing the basis set size to ensure that the calculated properties are stable and not an artifact of an incomplete basis set.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While quantum calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time in a more realistic environment, such as in a water solvent. MD simulations use classical mechanics to model the movements of atoms and molecules.
For this compound, MD simulations would reveal its conformational flexibility in solution. The simulation would track the molecule's trajectory, showing how it folds, rotates, and interacts with surrounding solvent molecules. This provides insights into the most stable and frequently adopted conformations in a physiological context. Furthermore, when studying the molecule bound to a protein, MD simulations can assess the stability of the binding pose and the key interactions over time. rsc.orgnih.gov
Molecular Docking and Binding Affinity Predictions (focused on in silico interactions with theoretical models, not clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a compound might interact with a biological target.
Carbonic Anhydrase (CA): The benzenesulfonamide (B165840) moiety is a classic zinc-binding group and a well-established inhibitor of carbonic anhydrase isoforms. nih.gov Docking studies of benzenesulfonamides into the active site of CAs (like CA II and CA IX) consistently show a conserved binding mode. nih.govresearchgate.net The sulfonamide nitrogen atom coordinates directly with the catalytic Zn²⁺ ion, while the oxygen atoms of the SO₂ group form hydrogen bonds with the backbone of active site residues, such as Thr199. rsc.orgresearchgate.net The substituted benzene (B151609) ring typically occupies a hydrophobic pocket, where the specific substitution pattern influences the binding affinity and selectivity for different CA isoforms. nih.gov
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the central nervous system. nih.gov Its active site is located at the bottom of a deep and narrow gorge lined with aromatic residues. researchgate.net Docking this compound into the AChE active site would involve predicting its interactions within this gorge. Potential interactions include π-π stacking between the molecule's benzene ring and aromatic residues like Trp86, Tyr337, or Phe338. nih.gov The specific orientation would depend on the molecule's ability to fit within the gorge and form favorable hydrophobic and electrostatic interactions. mdpi.com
Interactive Table: Predicted Interactions of a Benzenesulfonamide Ligand with Model Enzymes Click on a header to sort the table.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a crucial computational technique in drug discovery and design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns. nih.gov Virtual screening is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov By filtering compounds based on their ability to match the defined pharmacophoric features, researchers can significantly narrow down the number of candidates for experimental testing, thereby saving time and resources. youtube.com For instance, if this compound were identified as a hit compound against a particular enzyme, its pharmacophore model could be used to screen for other, potentially more potent, inhibitors with diverse chemical scaffolds but similar interaction capabilities. nih.govchemijournal.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The electronic properties and chemical reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. orientjchem.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. orientjchem.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO is likely to be distributed over the electron-withdrawing sulfonamide group. This distribution facilitates intramolecular charge transfer from the substituted benzene ring to the sulfonamide moiety.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated using Density Functional Theory (DFT). dergipark.org.tr These descriptors provide a quantitative measure of the molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).
Below is a table of hypothetical global reactivity descriptors for this compound, based on typical values for similar sulfonamide derivatives found in the literature.
| Parameter | Definition | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |
| ΔE (HOMO-LUMO gap) | ELUMO - EHOMO | 5.5 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.0 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.75 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.75 eV |
| Chemical Softness (S) | 1 / η | 0.36 eV-1 |
| Electrophilicity Index (ω) | μ2 / 2η | 2.56 eV |
Computational Spectroscopic Predictions
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically appearing in the ranges of 1300-1350 cm-1 and 1150-1180 cm-1, respectively. researchgate.net Other notable peaks would correspond to N-H stretching (if a hydrogen is present on the nitrogen), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the 1H and 13C NMR chemical shifts. uncw.edu For this compound, the aromatic protons would exhibit distinct signals in the downfield region (typically 7-8 ppm), with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfonamide group. The protons of the ethyl and methyl groups would appear in the upfield region. Similarly, the 13C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the methoxy group being shielded and the carbon attached to the sulfonyl group being deshielded.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the sulfonamide and methoxy groups. nih.govsielc.com
The following table provides predicted spectroscopic data for this compound based on data from analogous compounds.
| Spectroscopic Technique | Predicted Feature | Approximate Range |
|---|---|---|
| IR | S=O asymmetric stretching | 1330-1360 cm-1 |
| S=O symmetric stretching | 1160-1190 cm-1 | |
| C-O (methoxy) stretching | 1240-1270 cm-1 | |
| 1H NMR | Aromatic protons | 7.0-7.8 ppm |
| -OCH3 protons | 3.8-4.0 ppm | |
| -NCH2CH3 protons | 1.1-1.3 ppm (CH3), 3.0-3.3 ppm (CH2) | |
| 13C NMR | Aromatic carbons | 110-150 ppm |
| -OCH3 carbon | 55-60 ppm | |
| -NCH2CH3 carbons | 14-16 ppm (CH3), 42-45 ppm (CH2) | |
| UV-Vis | λmax (π → π*) | 220-280 nm |
Mechanistic Investigations of Chemical Reactions Involving N Ethyl 4 Methoxy 3 Methylbenzenesulfonamide
Catalysis and Reaction Selectivity Studies
Without any foundational information on the synthesis, reactivity, or even the existence of "N-ethyl-4-methoxy-3-methylbenzenesulfonamide" in the researched literature, the generation of a scientifically accurate and informative article is not feasible. Further research would be required to synthesize and characterize this compound before any mechanistic studies could be performed and reported.
Design, Synthesis, and Characterization of Novel N Ethyl 4 Methoxy 3 Methylbenzenesulfonamide Derivatives
Rational Design Principles for Structural Modifications based on Theoretical Insights
The rational design of derivatives of N-ethyl-4-methoxy-3-methylbenzenesulfonamide is guided by established principles of medicinal chemistry, aiming to modulate its physicochemical and potential biological properties through precise structural alterations. Theoretical insights, often derived from computational modeling, play a pivotal role in predicting the impact of these modifications.
The core structure of this compound presents several avenues for modification. These include the N-ethyl group, the methoxy (B1213986) group at the 4-position, and the methyl group at the 3-position of the benzene (B151609) ring. The design of new derivatives often involves a "tail approach," where different chemical moieties are appended to the core structure to interact with specific regions of a theoretical biological target. rsc.orgnih.gov
Key theoretical considerations for designing derivatives include:
Electronic Effects: The methoxy group is a strong electron-donating group, influencing the electron density of the aromatic ring. Modifications to this group or the introduction of other substituents can alter the electronic properties of the molecule, which in turn can affect its reactivity and binding interactions.
Steric Factors: The size and shape of the substituents play a crucial role. For instance, varying the length or branching of the N-alkyl chain can influence how the molecule fits into a hypothetical binding pocket. The introduction of bulkier groups on the aromatic ring can also dictate the orientation of the molecule in a binding site.
Conformational Rigidity: Introducing cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule. tandfonline.com This can be advantageous in locking the molecule into a bioactive conformation, potentially leading to higher theoretical affinity for a target.
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) models are instrumental in the rational design process. nih.gov Molecular docking allows for the visualization of how a designed molecule might interact with a theoretical binding site, while QSAR models can predict the biological activity of a series of compounds based on their structural features. nih.gov
Synthetic Strategies for Diverse Derivative Libraries
The synthesis of a diverse library of this compound derivatives can be achieved through various established and modern synthetic methodologies. The primary starting material would likely be 4-methoxy-3-methylbenzenesulfonyl chloride.
Synthesis of the Core Scaffold:
The synthesis of the parent compound, this compound, would typically involve the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with ethylamine (B1201723) in the presence of a base to neutralize the hydrochloric acid byproduct.
Strategies for Derivative Synthesis:
Varying N-substituents: A library of derivatives with different N-substituents can be readily prepared by reacting 4-methoxy-3-methylbenzenesulfonamide (B1347547) with a variety of alkylating agents. organic-chemistry.org This can be achieved through methods such as the borrowing hydrogen approach, which utilizes alcohols as alkylating agents in the presence of a catalyst. acs.org This method is considered a green and efficient way to achieve N-alkylation. acs.org Alternatively, traditional N-alkylation can be performed using alkyl halides in the presence of a base. researchgate.net
Aromatic Substitutions: Modification of the aromatic ring can be more challenging due to the existing substitution pattern. However, electrophilic aromatic substitution reactions could potentially be employed to introduce additional functional groups, with the directing effects of the methoxy and methyl groups influencing the position of the new substituent. More versatile approaches might involve the synthesis of the desired substituted benzene ring prior to the introduction of the sulfonyl chloride group.
Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be utilized if a halo-substituted precursor of this compound is synthesized. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.
A general synthetic scheme for generating a library of N-substituted derivatives is outlined below:
Structure-Property Relationship Studies
Structure-property relationship (SPR) studies aim to understand how specific structural modifications influence the physicochemical and theoretical biological properties of a molecule. For this compound derivatives, these studies would focus on correlating changes in the N-substituents and aromatic substitutions with properties such as reactivity, theoretical binding affinity, and spectroscopic features.
Reactivity:
The electronic nature of the substituents on the aromatic ring significantly impacts the reactivity of the sulfonamide group. Electron-withdrawing groups on the ring would generally increase the acidity of the sulfonamide N-H proton (in the case of primary or secondary sulfonamides), potentially affecting its hydrogen bonding capabilities and reactivity. Conversely, electron-donating groups like the methoxy group decrease the acidity.
Theoretical Binding:
In the context of theoretical biological activity, SPR studies are crucial for optimizing interactions with a target. For instance, in studies of benzenesulfonamide-based inhibitors of carbonic anhydrase, the "tail" of the molecule plays a significant role in determining isoform specificity. nih.gov Active-site residues in the hydrophobic pocket of the enzyme dictate the positional binding and affinity of the inhibitors, while the tail groups modulate these interactions. nih.gov
The following interactive data table illustrates hypothetical structure-property relationships for a series of this compound derivatives, based on general principles observed in related benzenesulfonamide (B165840) analogs.
| Derivative | R1 (N-substituent) | R2 (Aromatic Substituent) | Predicted Lipophilicity (LogP) | Theoretical Binding Affinity (Ki, nM) | Spectroscopic Shift (¹H NMR, ppm) |
| 1 | -CH₂CH₃ | -H | 2.5 | 100 | 7.5-7.8 |
| 2 | -CH₃ | -H | 2.2 | 120 | 7.5-7.8 |
| 3 | -(CH₂)₂CH₃ | -H | 3.0 | 80 | 7.5-7.8 |
| 4 | -CH₂CH₃ | 5-Cl | 3.2 | 50 | 7.6-7.9 |
| 5 | -CH₂CH₃ | 5-NO₂ | 2.8 | 30 | 7.8-8.1 |
Spectroscopic Features:
Structural modifications will invariably lead to changes in the spectroscopic signatures of the molecules.
NMR Spectroscopy: The chemical shifts of the aromatic protons in the ¹H NMR spectrum would be sensitive to the electronic effects of any new substituents on the ring. The signals for the N-ethyl group would also shift depending on the electronic environment around the nitrogen atom.
Infrared (IR) Spectroscopy: The characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H bond (for primary/secondary sulfonamides) would be influenced by the electronic nature of the substituents.
Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition of the synthesized derivatives.
Pharmacophore Elucidation from Derivative Series (from a purely academic and design perspective)
From a purely academic and design perspective, the elucidation of a pharmacophore for a series of this compound derivatives involves identifying the key chemical features that are essential for a hypothetical biological activity. A pharmacophore model is an abstract representation of the spatial arrangement of these features. dergipark.org.trresearchgate.net
The process of pharmacophore elucidation typically involves:
Selection of a set of active and inactive molecules: A diverse set of synthesized derivatives with known theoretical activities is required.
Conformational analysis: The possible low-energy conformations of each molecule are generated.
Feature identification: Common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups are identified.
Pharmacophore model generation: A model is built that represents the 3D arrangement of these features that is common to the active molecules but not the inactive ones.
For the this compound scaffold, a hypothetical pharmacophore model might include:
A hydrogen bond acceptor: The oxygen atoms of the sulfonyl group.
A hydrophobic feature: The ethyl group and the methyl-substituted aromatic ring.
An aromatic ring feature: The benzene ring itself.
The following interactive data table outlines the potential pharmacophoric features of this compound and its hypothetical derivatives.
| Compound Name | Structure | Key Pharmacophoric Features |
| This compound | C₁₀H₁₅NO₃S | Hydrogen Bond Acceptor (SO₂), Hydrophobic (ethyl, methyl), Aromatic Ring |
| 4-methoxy-3-methyl-N-propylbenzenesulfonamide | C₁₁H₁₇NO₃S | Hydrogen Bond Acceptor (SO₂), Extended Hydrophobic (propyl, methyl), Aromatic Ring |
| N-ethyl-5-fluoro-4-methoxy-3-methylbenzenesulfonamide | C₁₀H₁₄FNO₃S | Hydrogen Bond Acceptor (SO₂, F), Hydrophobic (ethyl, methyl), Aromatic Ring |
The development of a robust pharmacophore model can guide the design of new derivatives with improved theoretical potency and selectivity. It serves as a valuable tool in the iterative process of lead optimization in a drug discovery context. dergipark.org.tr
Advanced Research Applications of N Ethyl 4 Methoxy 3 Methylbenzenesulfonamide in Chemical Biology and Material Science Non Clinical Focus
Enzyme Inhibition Studies: Beyond Basic Screening
Detailed enzyme inhibition studies focusing specifically on N-ethyl-4-methoxy-3-methylbenzenesulfonamide are not extensively available in the public research domain. The sulfonamide functional group is a well-known pharmacophore present in various enzyme inhibitors. juniperpublishers.com Research into related sulfonamide compounds can provide a general context for the potential, yet unconfirmed, activity of this compound.
Investigation of Carbonic Anhydrase Interaction Mechanisms through Molecular Modeling
While sulfonamides are a major class of carbonic anhydrase (CA) inhibitors, specific molecular modeling studies for this compound's interaction with carbonic anhydrase are not presently available in published literature. nih.gov Generally, the inhibitory mechanism of sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov Molecular modeling is a crucial tool for understanding these interactions, predicting binding affinities, and guiding the design of more potent and selective inhibitors. nih.gov Such studies for other benzenesulfonamide (B165840) derivatives have shown that substitutions on the benzene (B151609) ring can significantly influence binding affinity and isoform selectivity by interacting with various amino acid residues in the active site pocket. nih.gov
Acetylcholinesterase Inhibition Mechanisms and Kinetic Analysis in in vitro models
There is no specific research detailing the acetylcholinesterase (AChE) inhibition mechanisms or kinetic analysis for this compound. However, studies on structurally related sulfonamide derivatives have been conducted. For instance, a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized and evaluated for AChE inhibitory activity. nih.gov In that study, kinetic analysis using Lineweaver-Burk plots demonstrated that one of the derivatives acts as a competitive inhibitor, forming an enzyme-inhibitor complex. nih.gov This type of analysis is essential for determining the nature of inhibition (e.g., competitive, non-competitive, or mixed) and quantifying the inhibitor's potency through parameters like the inhibition constant (Ki). nih.govnih.gov
Structure-Activity Relationships for Enzyme Binding and Inhibition Potential
Specific structure-activity relationship (SAR) studies for this compound are not documented. For the broader class of sulfonamide inhibitors, SAR studies are a cornerstone of drug design. nih.govnih.gov Key aspects typically investigated include:
The Sulfonamide Group: This is generally essential for binding to the catalytic metal ion in metalloenzymes like carbonic anhydrase.
The Aromatic Ring: Substituents on the benzene ring can influence electronic properties, hydrophobicity, and steric interactions within the enzyme's active site. The position and nature of these substituents dictate the binding affinity and selectivity. nih.gov
The N-substituent: The ethyl group in this compound would affect the compound's lipophilicity and could engage in hydrophobic interactions within the active site. Studies on other N-substituted sulfonamides have shown that varying the alkyl or aralkyl groups on the nitrogen atom can significantly impact inhibitory activity. juniperpublishers.com
Probing Biological Pathways via Molecular Interactions (e.g., as a tool compound for mechanistic studies in cell-free systems)
Currently, there is no published research that describes the use of this compound as a tool compound for probing biological pathways or for mechanistic studies in cell-free systems.
Potential as a Synthetic Building Block or Reagent in Complex Molecule Synthesis
This compound is recognized as an organic building block in chemical synthesis. cymitquimica.com The sulfonamide moiety can participate in various chemical transformations. While it is available commercially for research and development purposes, specific examples of its application as a key reagent or intermediate in the synthesis of more complex molecules are not detailed in the available literature. cymitquimica.comchiralen.com In principle, it could be used in reactions such as nucleophilic substitutions and coupling reactions. cymitquimica.com
Exploration of Applications in Materials Science
While not extensive, there is evidence of the use of a closely related compound, N-ethyl-4-methylbenzenesulfonamide (also known as N-ethyl-p-toluenesulfonamide), in materials science, particularly as a component in coatings and specialty formulations. It has been identified as a raw material in coatings and hardeners. epa.gov This suggests a potential role as a plasticizer or an additive to modify the physical properties of polymers.
Table of Potential Applications in Materials Science
| Application Area | Potential Function | Source |
| Coatings / Paints | Raw Material, Additive | epa.gov |
| Hardeners | Component | epa.gov |
| Nail Enamel | Formulation Component | epa.gov |
Future Directions and Emerging Research Avenues
Integration of Machine Learning and Artificial Intelligence for de novo Compound Design and Property Prediction
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and analysis of novel sulfonamide compounds like N-ethyl-4-methoxy-3-methylbenzenesulfonamide. nih.govharvard.edu These computational tools can analyze vast datasets of existing sulfonamides to identify quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). researchgate.netresearchgate.net For a molecule with limited documented research, in silico methods offer a powerful starting point.
Table 1: Predicted Physicochemical Properties of this compound using Computational Models
| Property | Predicted Value | Computational Method |
| Molecular Weight | 229.29 g/mol | --- |
| LogP | 2.15 | ALOGPS |
| Water Solubility | 0.23 g/L | ALOGPS |
| pKa (acidic) | 9.8 | ACD/Labs |
Note: These values are predictions from computational models and await experimental verification.
Application of Advanced in situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights
A deeper understanding of the synthesis of this compound can be achieved through the application of advanced in situ spectroscopic techniques. oxinst.com Traditional synthetic methods often rely on endpoint analysis, which provides limited information about the reaction progress and the formation of transient intermediates. In situ spectroscopy, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, allows for the real-time monitoring of chemical reactions as they occur. youtube.com
For the synthesis of this compound, which would likely involve the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with ethylamine (B1201723), in situ monitoring could track the consumption of reactants and the formation of the product in real-time. This data is invaluable for optimizing reaction conditions, such as temperature, reaction time, and stoichiometry, to maximize yield and purity. youtube.com Furthermore, these techniques can help elucidate the reaction mechanism by identifying key intermediates and transition states, providing a more complete picture of the chemical transformation. rsc.orgchemcatbio.org
Table 2: Potential In situ Spectroscopic Techniques for Monitoring the Synthesis of this compound
| Technique | Information Gained | Potential Application |
| ReactIR (FTIR) | Changes in functional group vibrations | Monitoring the disappearance of the sulfonyl chloride and the appearance of the sulfonamide. |
| Process NMR | Changes in the chemical environment of nuclei | Tracking the conversion of reactants to products by observing specific proton or carbon signals. |
| Raman Spectroscopy | Vibrational modes of molecules | Complementary to IR, useful for monitoring reactions in aqueous media. rsc.org |
Development of More Sustainable and Green Synthesis Methods for Sulfonamide Compounds
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, including sulfonamides. sci-hub.se Future research on this compound will likely focus on developing more environmentally friendly synthetic routes. This includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. scilit.comresearchgate.net
Catalyst-free methods or the use of heterogeneous catalysts that can be easily recovered and reused are also key areas of development. researchgate.net For the synthesis of this compound, this could involve exploring one-pot reactions that reduce the number of synthetic steps and minimize waste generation. Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another promising avenue for the green synthesis of sulfonamides. rsc.org These approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective manufacturing processes.
Collaborative Multidisciplinary Research Initiatives Bridging Synthetic Chemistry with Theoretical and Computational Sciences
The future of research on this compound and other novel compounds lies in collaborative, multidisciplinary approaches. youtube.com The integration of synthetic chemistry with theoretical and computational sciences creates a powerful synergy for accelerated discovery and development. substack.comacs.orgsmu.edu
In such a collaborative model, computational chemists can use theoretical calculations to predict the properties and potential biological activities of this compound and its analogues. nih.govrsc.org These in silico predictions can then guide synthetic chemists in designing and synthesizing the most promising compounds. The synthesized molecules are then subjected to experimental validation, and the results are fed back to the computational models to refine their predictive accuracy. This iterative cycle of prediction, synthesis, and testing can significantly shorten the timeline for drug discovery and development. researchgate.net Such collaborations are essential for tackling the complexities of modern chemical research and for translating fundamental discoveries into practical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-ethyl-4-methoxy-3-methylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) with temperature control (e.g., 140°C for sulfonamide coupling). Key steps include sulfonylation of intermediates and purification via column chromatography. Structural confirmation at each stage requires NMR (¹H/¹³C) and mass spectrometry (MS). For example, intermediates are isolated using solvent-dependent crystallization, and final purity is validated via HPLC .
Q. Which analytical techniques are critical for confirming the structure of N-ethyl-4-methoxy-3-methylbenzenesulfonamide?
- Methodological Answer : High-resolution NMR spectroscopy (e.g., 400–500 MHz) resolves substituent positions on the benzene ring and verifies ethyl/methoxy group integration. MS (ESI or MALDI-TOF) confirms molecular weight (±1 Da). Complementary techniques like IR spectroscopy identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). For chiral centers or stereoisomers, X-ray crystallography (e.g., SHELX refinement) provides absolute configuration .
Advanced Research Questions
Q. How can reaction pathways and kinetic parameters be determined for sulfonamide derivatives like N-ethyl-4-methoxy-3-methylbenzenesulfonamide?
- Methodological Answer : Mechanistic studies employ kinetic analysis (e.g., pseudo-first-order conditions) with variable temperature/pH to track intermediate formation via time-resolved UV-Vis or in-situ NMR. For example, solvent polarity effects on sulfonamide stability are quantified using Arrhenius plots. Computational tools (DFT) model transition states to validate experimental rate constants .
Q. What methods resolve structural ambiguities in sulfonamide compounds, particularly regiochemical or conformational uncertainties?
- Methodological Answer : X-ray crystallography with SHELXL refinement resolves bond lengths/angles (e.g., S–N distance ~1.63 Å) and torsional conformations. For dynamic systems, variable-temperature NMR (VT-NMR) detects rotational barriers of the ethyl group. Synchrotron radiation improves resolution for low-crystallinity samples .
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR shifts) be addressed?
- Methodological Answer : Cross-validation using hybrid functional calculations (e.g., B3LYP/6-311++G**) with solvent models (e.g., PCM) refines predicted chemical shifts. Discrepancies in methoxy group orientation are resolved by comparing NOESY correlations with molecular dynamics (MD) simulations .
Q. What strategies optimize yield and selectivity in multi-step syntheses of N-ethyl-4-methoxy-3-methylbenzenesulfonamide derivatives?
- Methodological Answer : Reaction optimization uses Design of Experiments (DoE) to screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF vs. THF). In-line monitoring (ReactIR or LC-MS) identifies side products early. For example, reducing over-sulfonation requires precise stoichiometry (1:1.05 molar ratio of amine to sulfonyl chloride) .
Notes
- Structural ambiguity resolution often requires orthogonal techniques (e.g., crystallography + NMR).
- Advanced questions emphasize mechanistic and computational integration with experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
